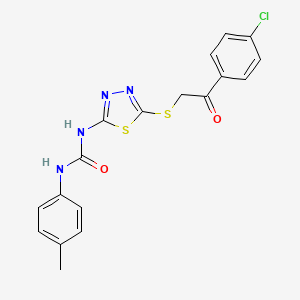

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

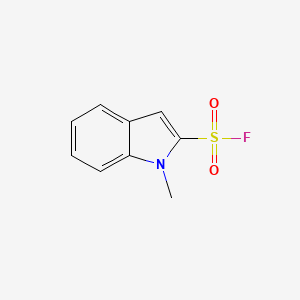

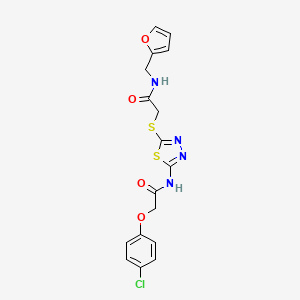

“N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide” is a compound that has been studied for its potential biological activities . It is a hybrid molecule designed by combining pharmacophoric elements of aminotetralin and piperazine molecular fragments derived from known dopamine receptor agonist and antagonist molecules .

Synthesis Analysis

The synthesis of such compounds involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis procedure for a similar compound involves a solution of the starting compound, triethylamine, the corresponding carboxylic acid, and PPAA in dry DMF stirred at room temperature overnight .Molecular Structure Analysis

The molecular structure of this compound is complex and is derived from the combination of aminotetralin and piperazine molecular fragments . The structure is designed to exhibit high affinity and selectivity for the D3 receptor .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic synthesis . These reactions lead to the formation of the desired compound with the necessary pharmacophoric elements .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research into hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, including structures related to N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide, has shown promising anticonvulsant activity. These compounds have been synthesized to combine the chemical fragments of known antiepileptic drugs, showing broad spectra of activity across various preclinical seizure models. For instance, specific derivatives demonstrated high protection without impairing motor coordination, indicating a superior safety profile compared to some clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Analgesic Properties

A series of N-[2-(4-substitutedpiperazin-1-yl)ethyl]-1-(n-butyl or phenyl)-2,5-dimethyl-3,4-pyrroledicarboximides were evaluated for potential analgesic properties in animal models. These compounds displayed analgesic activity superior to that of ASA in the writhing test, although they were found to be unstable under certain conditions. This research suggests the potential for designing novel analgesics based on modifications of the this compound structure (Malinka et al., 2005).

Serotonin Receptor Affinity

Compounds structurally related to this compound have been designed to evaluate the role of linker between the triazine moiety and an aromatic substituent for serotonin 5-HT6 receptor affinity. These studies have led to the discovery of ligands with significant affinity for the 5-HT6 receptor, suggesting the potential for developing new treatments for disorders associated with this receptor (Łażewska et al., 2019).

Cardiovascular System Applications

The binding mechanism of N-phenylpiperazine derivatives to α1A-adrenoceptor was investigated using molecular docking and high-performance affinity chromatography. These studies have important implications for the development of drugs targeting diseases related to the cardiovascular system, elucidating the binding sites and forces driving the interaction of these compounds with the α1A-adrenoceptor (Zhao et al., 2015).

Antimicrobial and Antitumor Activities

Novel benzoxazole compounds with structures related to this compound demonstrated promising antimicrobial activity against P. aeruginosa, as well as significant antitumor activity in a human colon carcinoma xenograft model. These findings highlight the compound's potential in addressing infectious diseases and cancer (Temiz-Arpaci et al., 2021).

Wirkmechanismus

Target of Action

The compound N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide, also known as N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-propylethanediamide, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory processes .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . The compound exhibits a mixed-type inhibition, involving both competitive and non-competitive inhibition .

Biochemical Pathways

By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft . This enhances cholinergic neurotransmission, which is crucial for learning and memory . The compound’s action on AChE can influence various biochemical pathways related to cognitive function.

Result of Action

The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This can potentially alleviate symptoms of diseases characterized by cholinergic deficiency, such as Alzheimer’s disease . .

Eigenschaften

IUPAC Name |

N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2/c1-2-8-18-16(22)17(23)19-9-10-20-11-13-21(14-12-20)15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFGLYUZCFGQIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2844670.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2844673.png)

![N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide](/img/structure/B2844678.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[2-(trifluoromethoxy)phenyl]ethane-1-sulfonamido](/img/structure/B2844684.png)

![3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844685.png)